N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic organic compounds that possess a wide range of properties and applications, including in the treatment of various diseases .
Synthesis Analysis
The synthesis of benzothiazole derivatives has received much attention due to their diverse biological activities . A series of novel this compound derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The synthesized compounds were evaluated for their anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Future Directions
The future directions for “N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide” could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse biological activities of benzothiazole derivatives, there is potential for the development of new drugs based on this scaffold .
Mechanism of Action
Target of Action
The primary targets of N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby exerting an anti-inflammatory effect .
Pharmacokinetics
Similar compounds have been shown to have good yield and purity, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of inflammation . This is achieved through the reduction of pro-inflammatory mediators, which are produced by the action of COX enzymes on arachidonic acid .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Some benzothiazole derivatives have been found to have anti-inflammatory properties . They have been shown to inhibit COX-1 and COX-2 enzymes, which play a key role in inflammation .
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit COX-1 and COX-2 enzymes . This inhibition could potentially be due to binding interactions with these enzymes, leading to changes in gene expression.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3OS/c21-14-7-5-8-15(22)18(14)19(26)25(12-13-6-3-4-11-23-13)20-24-16-9-1-2-10-17(16)27-20/h1-11H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCFHUOEIMONOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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